Pyridine-3-sulfonyl chloride
Overview
Description
Pyridine-3-sulfonyl chloride is a versatile chemical reagent that has been extensively studied for its applications in organic synthesis. It is a compound that can act as a sulfonylating agent, providing a sulfonyl group to various substrates. The sulfonyl group is a common functional group in organic chemistry that can enhance the properties of molecules, making them more useful in a range of applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride derivatives and related compounds has been achieved through various methods. For instance, sulfonic acid-functionalized pyridinium chloride ionic liquids have been synthesized and characterized, demonstrating their utility as catalysts in organic reactions . These materials have been prepared using different characterization techniques, such as FT-IR, NMR, MS, and thermogravimetry, to confirm their structure and properties. Additionally, the use of sulfonic acid-functionalized pyridinium chloride as a catalyst has been shown to facilitate the synthesis of complex organic molecules like hexahydroquinolines and imidazoles under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of pyridine-3-sulfonyl chloride derivatives is characterized by the presence of the pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom. This structure is crucial for the reactivity and the ability of the compound to participate in various chemical reactions. The pyridine ring can act as a directing group in ortho-sulfonylation reactions, as demonstrated in the synthesis of ortho-sulfonylated phenols using 2-aryloxypyridines .
Chemical Reactions Analysis
Pyridine-3-sulfonyl chloride and its derivatives are involved in a wide array of chemical reactions. They have been used in transition-metal-free amination reactions with magnesium amides, leading to the functionalization of pyridines . Moreover, they have been employed in the sulfonylation of heteroaromatic N-oxides, providing a metal-free synthetic route to 2-sulfonyl quinolines/pyridines . The versatility of these compounds is further highlighted by their role in the synthesis of DNA photo-cleavage agents, where they have been shown to generate sulfonyloxyl radicals upon UV irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-3-sulfonyl chloride derivatives are influenced by the presence of the sulfonyl group and the pyridine ring. These compounds have been found to be efficient catalysts in various organic reactions, indicating their stability and reactivity under different conditions . The solubility of these compounds in common organic solvents and their ability to be reused without significant loss of catalytic performance are important properties that contribute to their practical applications in synthesis . Additionally, the incorporation of pyridine and sulfonyl moieties into polymers has been shown to result in materials with desirable properties such as high thermal stability, low dielectric constants, and good mechanical strength .
Scientific Research Applications
Synthesis of Hexahydroquinolines
Pyridine-3-sulfonyl chloride, in the form of sulfonic acid functionalized pyridinium chloride, is used as an effective catalyst in the synthesis of hexahydroquinolines. This process involves a multi-component condensation reaction under solvent-free conditions, offering an efficient route for the preparation of these compounds (Khazaei et al., 2013).
Catalyst for Synthesis of Tetrahydrobenzo[a]-Xanthen-11-Ones
It also serves as a catalyst in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This novel ionic liquid is praised for its efficiency and reusability, highlighting its potential in organic synthesis (Moosavi‐Zare et al., 2013).
Preparation of Fluorinated Polyamides
In polymer science, pyridine-3-sulfonyl chloride is utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties like high thermal stability and transparency, making them suitable for advanced material applications (Liu et al., 2013).
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
In medicinal chemistry, pyridine-3-sulfonyl chloride is used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Its application in the development of a parallel medicinal chemistry protocol demonstrates its utility in the efficient and selective synthesis of these compounds (Tucker et al., 2015).
Transition-Metal-Free Amination
It's involved in transition-metal-free amination of pyridine-sulfonyl chlorides using magnesium amides. This process leads to a range of 2,3-functionalized pyridines, showcasing its role in developing novel amination methods (Balkenhohl et al., 2017).
Antimicrobial Agents
Pyridine-3-sulfonyl chloride is used in the synthesis of N-Pyridin-3-yl-benzenesulfonamide, which has been studied for its antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Ijuomah et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNYKLYADJTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936483 | |
Record name | Pyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3-sulfonyl chloride | |
CAS RN |
16133-25-8 | |
Record name | 3-Pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16133-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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